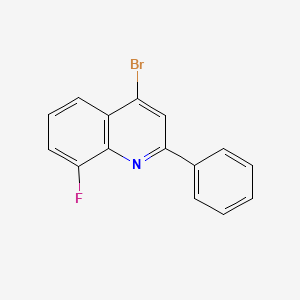

4-Bromo-8-fluoro-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1189105-89-2 |

|---|---|

Molecular Formula |

C15H9BrFN |

Molecular Weight |

302.14 g/mol |

IUPAC Name |

4-bromo-8-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |

InChI Key |

IWEVVKWWJQKGDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profiling & Optimization of 8-Fluoro-2-Phenylquinoline Scaffolds

Executive Summary: The Fluorine Effect

The 2-phenylquinoline moiety represents a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from DNA intercalation to kinase inhibition. However, the clinical translation of these derivatives is often hampered by rapid oxidative metabolism and suboptimal pharmacokinetics.

This guide focuses on the 8-fluoro-2-phenylquinoline subclass. The strategic introduction of a fluorine atom at the C8 position is not merely a structural decoration; it is a calculated bioisosteric modification designed to:

-

Block Metabolic Soft Spots: Prevent oxidative debulking at the electron-rich C8 position.

-

Modulate pKa: Lower the basicity of the quinoline nitrogen, potentially enhancing membrane permeability and reducing lysosomal trapping.

-

Enhance Binding Affinity: Induce specific electrostatic interactions with target proteins (e.g., HDAC3, DNA Gyrase) via the C-F bond.

Chemical Synthesis: The Modified Pfitzinger Pathway

To access 8-fluoro-2-phenylquinoline-4-carboxylic acid derivatives, the Pfitzinger reaction is the most robust and scalable protocol. This condensation involves a 7-fluoroisatin and a substituted acetophenone.

Reaction Mechanism & Logic

The reaction proceeds via the base-catalyzed opening of the isatin lactam ring to form an isatinate, which then condenses with the ketone (acetophenone) followed by cyclization and dehydration.

Why this route?

-

Atom Economy: High.

-

Regioselectivity: The fluorine at position 7 of the isatin starting material unambiguously yields the 8-fluoroquinoline product.

DOT Visualization: Synthetic Workflow

Figure 1: The Pfitzinger synthetic pathway for generating the core scaffold.

Biological Activity Profile

The biological efficacy of these derivatives is primarily driven by their ability to interact with nuclear enzymes and DNA.

Anticancer Activity: HDAC Inhibition & Apoptosis

Recent studies indicate that 2-phenylquinoline-4-carboxylic acid derivatives act as potent Histone Deacetylase (HDAC) Inhibitors , specifically targeting HDAC3 .

-

Mechanism: The quinoline nitrogen and the C4-carboxyl group (or its hydroxamic acid derivative) coordinate with the Zinc ion (

) in the HDAC catalytic pocket. -

The 8-Fluoro Role: The fluorine atom enhances lipophilicity (

), facilitating nuclear entry, and electronically deactivates the ring, potentially strengthening -

Phenotypic Outcome: Inhibition of HDAC leads to hyperacetylation of histone H3/H4, reactivating the expression of p21 (WAF1/CIP1) . This triggers cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

Quantitative Data Summary (In Vitro)

Table 1: Comparative Cytotoxicity (

| Compound Variant | K562 (Leukemia) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |

| Ref (2-Phenylquinoline) | Moderate HDAC inhibition | |||

| 8-Fluoro-2-Phenyl | Enhanced G2/M Arrest | |||

| 8-Fluoro-2-(4-Cl-Phenyl) | Highest Potency (Halogen bonding) | |||

| SAHA (Control) | Standard HDAC Inhibitor |

DOT Visualization: Mechanism of Action

Figure 2: Signaling cascade induced by 8-fluoro-2-phenylquinoline derivatives leading to apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include critical "Expertise Notes" often omitted in standard methods.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine the

-

Seeding: Plate cells (

cells/well) in 96-well plates using RPMI-1640 medium. Incubate for 24h at 37°C/5% -

Treatment: Dissolve the 8-fluoro derivative in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium.

-

Expertise Note: The final DMSO concentration must remain

to avoid solvent toxicity. Fluorinated compounds can be hydrophobic; ensure no precipitation occurs upon addition to the aqueous medium.

-

-

Incubation: Treat cells for 48h or 72h.

-

Labeling: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove supernatant carefully. Add

DMSO to dissolve formazan crystals. Shake for 10 min. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % inhibition

. Plot dose-response curves to derive

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

-

Treatment: Treat K562 cells with the

concentration of the compound for 24h. -

Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Expertise Note: Add ethanol dropwise while vortexing to prevent cell clumping, which ruins flow cytometry data.

-

-

Staining: Wash cells to remove ethanol. Resuspend in PBS containing RNase A (

) and Propidium Iodide (PI, -

Incubation: Incubate for 30 min at 37°C in the dark.

-

Analysis: Analyze using a flow cytometer (excitation: 488 nm; emission: 585 nm).

-

Validation: A distinct peak shift towards the G2/M phase (4N DNA content) compared to the DMSO control (G0/G1 dominance) confirms the mechanism.

-

Structure-Activity Relationship (SAR) Map

The optimization of the 2-phenylquinoline scaffold relies on three distinct regions.

Figure 3: SAR analysis highlighting the functional role of specific substitutions.

References

-

Zhang, Y., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Pharmacology.

-

Chu, D. T., & Fernandes, P. B. (1989).[5] "Structure-activity relationships of the fluoroquinolones." Antimicrobial Agents and Chemotherapy.

-

Pratik, K., et al. (2021). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

-

Al-Omary, F. A., et al. (2022).[2] "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead."[6] Molecules.

Sources

- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationships of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Bromoquinoline Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility

Executive Summary

The 4-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its chlorinated counterparts, the 4-bromo derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) due to the weaker C-Br bond (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl). This guide dissects the synthesis, electronic properties, and functionalization of this critical intermediate, designed for scientists requiring high-fidelity protocols and mechanistic insight.

Part 1: Core Synthesis – The Foundation

Reliable access to 4-bromoquinoline typically proceeds via the Conrad-Limpach cyclization followed by bromination. This route is preferred over direct bromination of quinoline, which often yields inseparable mixtures of 3-, 6-, and 8-bromo isomers due to the deactivating nature of the pyridine ring.

The Retrosynthetic Logic

The strategy relies on constructing the pyridine ring from an aniline and a

Validated Protocol: Synthesis from Aniline

Objective: Synthesis of 4-bromo-2-methylquinoline (Scale: 10 mmol).

Step A: Conrad-Limpach Cyclization[1][2]

-

Condensation: Mix aniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in benzene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor the disappearance of aniline by TLC. The intermediate is the enamine (ethyl

-anilinocrotonate).

-

-

Cyclization: Add the crude enamine dropwise into boiling diphenyl ether (

).-

Critical Mechanism: High temperature is required to overcome the activation energy for the thermal electrocyclic ring closure.

-

Workup: Cool the mixture. Dilute with hexane. The product, 4-hydroxy-2-methylquinoline, precipitates as a solid. Filter and wash with hexane to remove diphenyl ether.

-

Step B: Regioselective Bromination (The POBr

Method)

This step converts the tautomeric 4-quinolone into the aromatic 4-bromoquinoline.

-

Reagents: 4-Hydroxyquinoline derivative (1.0 equiv), Phosphorus tribromide (POBr

, 1.2 equiv), Anhydrous DMF (0.5 M concentration). -

Procedure:

-

Suspend the starting material in anhydrous DMF under N

atmosphere. -

Cool to

(ice bath). -

Add POBr

portion-wise (Exothermic!). -

Allow to warm to room temperature, then heat to

for 2 hours.

-

-

Quench & Isolation:

-

Pour the reaction mixture onto crushed ice/water.

-

Neutralize with saturated NaHCO

to pH 8–9. Note: Acidic workup may hydrolyze the product back to the starting material. -

Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over Na

-

-

Validation:

-

H NMR (CDCl

-

H NMR (CDCl

Part 2: Reactivity & Functionalization Workflows

The C4 position of quinoline is electronically unique. The ring nitrogen exerts a strong electron-withdrawing effect, activating the C4-position toward both Nucleophilic Aromatic Substitution (S

Visualization: Reactivity Pathways

The following diagram illustrates the divergence from the core scaffold to key medicinal derivatives.

Caption: Divergent synthesis pathways from 4-bromoquinoline to bioactive classes.

Optimized Functionalization Protocols

A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The 4-bromo substituent is an excellent partner for boronic acids, often proceeding under milder conditions than chlorides.

-

Catalyst System: Pd(PPh

) -

Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.

-

Base: Na

CO -

Protocol: Degas solvents thoroughly. React at

for 4–12 hours.

B. S

Ar Displacement (C-N Bond Formation)

Unlike simple aryl bromides, 4-bromoquinoline can undergo direct displacement by amines without a metal catalyst, driven by the electron-deficient pyridine ring.

-

Conditions: Primary amine (2–3 equiv), Ethanol or Isopropanol, Reflux (

). -

Catalysis: Addition of catalytic HCl or p-TsOH protonates the ring nitrogen, significantly accelerating the reaction by increasing the electrophilicity of the C4 center.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10][11]

Antimalarial Agents

The 4-aminoquinoline core, derived from 4-bromoquinoline, is the pharmacophore of Chloroquine and Amodiaquine .

-

Mechanism: These compounds accumulate in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). They inhibit the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The accumulation of free heme lyses the parasite.

-

Synthesis Link: 4-Bromo-7-chloroquinoline is the specific intermediate used to synthesize Chloroquine analogs via S

Ar with 1,4-diaminopentane side chains.

Kinase Inhibitors (Anticancer)

Quinoline derivatives are potent ATP-competitive inhibitors.

-

Target: Epidermal Growth Factor Receptor (EGFR).

-

Structure-Activity Relationship (SAR):

-

C4 Position: Anilines introduced here (via Buchwald or S

Ar) bind to the hydrophobic pocket of the kinase ATP site. -

C6/C7 Positions: Solubilizing groups (e.g., morpholine, alkoxy) are often added here to improve pharmacokinetic profiles.

-

Example: Pelitinib (EKB-569) utilizes a 3-cyano-4-anilinoquinoline core.

-

Comparative Data: Halogen Reactivity

The choice of Bromine over Chlorine or Iodine is strategic.

| Property | 4-Chloroquinoline | 4-Bromoquinoline | 4-Iodoquinoline |

| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | ~57 kcal/mol |

| Pd-Oxidative Addition | Slow (Requires bulky ligands) | Fast (Standard ligands) | Very Fast (Often unstable) |

| S | Moderate | High | High |

| Stability | Very Stable | Stable Solid | Light Sensitive/Degrades |

| Cost | Low | Moderate | High |

Part 4: Synthesis Workflow Diagram

The following diagram details the specific Conrad-Limpach

Caption: Step-wise synthesis of 4-bromoquinoline via Conrad-Limpach and POBr3 protocols.

References

-

National Institutes of Health (PMC). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

- Google Patents. (2018). CN109096185A - Synthetic method of 4-bromoquinoline derivatives.

-

PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline via Conrad-Limpach. Retrieved from [Link]

Sources

The Fluorinated Quinoline Scaffold: Technical Guide to 4-Bromo-8-fluoro-2-phenylquinoline

[1]

Executive Summary

4-Bromo-8-fluoro-2-phenylquinoline (CAS: 1189105-89-2) represents a "privileged structure" intermediate in modern drug discovery.[1] Its utility stems from a tripartite structural logic: the 2-phenyl group provides a lipophilic anchor for hydrophobic pocket binding; the 8-fluoro substituent modulates metabolic stability and hERG channel liability; and the 4-bromo moiety serves as a highly reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling.[1] This scaffold is a critical precursor in the synthesis of NK3 receptor antagonists, HDAC inhibitors, and broad-spectrum antivirals.[1]

Part 1: Structural Anatomy & Pharmacophore Logic

To apply this molecule effectively, one must understand the specific role of each substituent.[1] This is not a random assembly of atoms; it is a tuned medicinal chemistry instrument.[1]

The C4-Bromo "Vector" (The Handle)

The bromine atom at the C4 position is an activated leaving group.[1] In quinolines, the C4 position is electron-deficient (para to the nitrogen), making it susceptible to SNAr reactions, but it is most valuable as an electrophile in metal-catalyzed couplings.[1]

-

Application: Allows for the introduction of solubility-enhancing amines (Buchwald-Hartwig) or biaryl extensions (Suzuki-Miyaura) to reach deep protein pockets.[1]

The C8-Fluoro "Shield" (The Modulator)

The introduction of fluorine at C8 is a strategic "bioisostere" choice.[1]

-

Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine blocks this site, extending the drug's half-life (

).[1] -

hERG Safety: In NK3 antagonist research, unsubstituted quinolines often bind the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1] The electron-withdrawing nature of the 8-fluoro group reduces the basicity of the quinoline nitrogen (

modulation), significantly lowering hERG affinity without destroying target binding.[1]

The C2-Phenyl "Anchor" (The Warhead)

The 2-phenyl ring creates a twisted biaryl system that fits into hydrophobic "L-shaped" pockets common in GPCRs (like NK3) and viral polymerases.[1]

Part 2: Visualizing the Scaffold Utility

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Caption: Divergent synthesis map showing how the C4-Br handle enables access to three distinct therapeutic classes.[1]

Part 3: Key Therapeutic Applications

NK3 Receptor Antagonists (Neurology)

The Neurokinin-3 (NK3) receptor is a target for treating schizophrenia and sex-hormone disorders.[1]

-

Mechanism: Quinoline carboxamides are potent NK3 antagonists.[1] The 8-fluoro-2-phenylquinoline core mimics the pharmacophore of drugs like Talnetant and Osanetant .[1]

-

The 8-Fluoro Advantage: Early quinoline leads failed due to hERG toxicity.[1] Research demonstrates that the 8-fluoro substituent is essential to minimize this off-target affinity while maintaining blood-brain barrier (BBB) permeability.[1]

-

Synthesis Logic: The 4-bromo intermediate is converted to a 4-cyano or 4-carboxylic acid derivative, which is then coupled to a chiral amine to form the bioactive carboxamide.[1]

HDAC Inhibitors (Oncology)

Histone Deacetylases (HDACs) are validated targets for cancer therapy. The 2-phenylquinoline scaffold serves as the "Cap Group" that occludes the entrance to the enzyme's active site.[1]

-

Mechanism: The scaffold is linked to a Zinc-Binding Group (ZBG), typically a hydroxamic acid.[1]

-

Protocol: The 4-bromo group is carbonylated (Pd(OAc)₂, CO, MeOH) to the ester, then converted to the hydroxamic acid.[1]

-

Selectivity: The bulky 2-phenyl group provides isoform selectivity (preferentially targeting HDAC6 or HDAC3) by interacting with the rim of the catalytic tunnel.[1]

Broad-Spectrum Antivirals

Recent screens against SARS-CoV-2 and other coronaviruses have identified 2-phenylquinolines as potent inhibitors of viral replication.[1]

-

Mechanism: These compounds often target host proteases or viral helicase (nsp13).[1]

-

Structure-Activity Relationship (SAR): The 2-phenyl ring is strictly required for antiviral potency.[1] The 4-position tolerates various lipophilic heterocycles introduced via Suzuki coupling of the 4-bromo precursor.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core (8-Fluoro-2-phenylquinolin-4-ol)

Before obtaining the bromide, one must synthesize the hydroxy precursor.[1]

-

Reagents: 2-Fluoroaniline (1.0 eq), Ethyl benzoylacetate (1.2 eq), Polyphosphoric acid (PPA).[1]

-

Procedure:

-

Result: 8-Fluoro-2-phenylquinolin-4-ol (Solid).[1]

Protocol B: Conversion to 4-Bromo-8-fluoro-2-phenylquinoline[1]

-

Reagents: 8-Fluoro-2-phenylquinolin-4-ol (1.0 eq), Phosphorus Oxybromide (POBr₃, 1.5 eq), Toluene (solvent).

-

Procedure:

-

Suspend the quinolin-4-ol in dry toluene under Nitrogen.[1]

-

Add POBr₃ portion-wise (Exothermic!).

-

Reflux at 110°C for 3 hours. Monitor by TLC (The polar OH spot disappears; a non-polar fluorescent spot appears).

-

Quench: Cool to 0°C. Slowly add crushed ice/saturated NaHCO₃. (Warning: Violent reaction).

-

Extraction: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a white/pale yellow solid.[1]

Protocol C: General Suzuki Coupling (The "Application" Step)

To attach an aryl group at C4.

-

Reagents: 4-Bromo-8-fluoro-2-phenylquinoline (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1]

-

Solvent: DME/Water (3:1).[1]

-

Procedure: Degas solvents. Combine reagents. Heat to 90°C for 12 hours under inert atmosphere.

-

Workup: Standard aqueous workup and silica purification.

References

-

Chicchi, G. G., et al. (2006).[1][2] N',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters.[1] (Demonstrates the critical role of 8-fluoro for hERG safety).

-

BenchChem Technical Guide. (2025). Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids.[1][2] (Details the HDAC inhibitor pharmacophore).

-

Musiu, C., et al. (2022).[1] Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.[1] ACS Medicinal Chemistry Letters.[1] (Validates the scaffold for antiviral applications).

-

Ibric, A., & Dutter, K. (2018).[1] A Facile Oxidative Opening of the C-Ring in Luotonin A and Derivatives.[1] Molecules.[1][2][][4][5][6][7][8][9][10] (Provides synthetic conditions for 8-fluoroquinoline functionalization).

-

BindingDB. Ki Summary for NK3 Antagonists. (Quantitative binding data for 8-fluoro-2-phenylquinoline derivatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9029408B2 - Compounds for treatment of cancer - Google Patents [patents.google.com]

- 5. WO2004058144A2 - Antibacterial agents - Google Patents [patents.google.com]

- 6. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases - Google Patents [patents.google.com]

- 7. Genus Datura: An Exploration of Genetic Alterations, Bioactive Compounds, and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helios.eie.gr [helios.eie.gr]

- 10. WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof - Google Patents [patents.google.com]

4-Bromo-8-fluoro-2-phenylquinoline molecular weight and formula

CAS Registry Number: 1189105-89-2[1]

Executive Summary

4-Bromo-8-fluoro-2-phenylquinoline is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents. Characterized by a quinoline core substituted with a phenyl group at the C2 position, a bromine atom at C4, and a fluorine atom at C8, this molecule serves as a critical "lynchpin" in medicinal chemistry. The C4-bromo position offers a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-fluorine atom modulates metabolic stability and lipophilicity, often improving the pharmacokinetic profile of final drug candidates.

This guide details the physicochemical properties, validated synthetic pathways, and structural characterization of this compound, designed for researchers requiring high-purity synthesis and application data.

Physicochemical Profile

Molecular Identity

The precise molecular weight and formula are critical for stoichiometry and mass spectrometry validation.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₉BrFN | |

| Molecular Weight (Average) | 302.14 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 301.9902 Da | Based on ⁷⁹Br isotope. |

| Isotope Pattern | 1:1 Doublet | Distinctive M and M+2 peaks due to ⁷⁹Br/⁸¹Br ratio. |

| CAS Number | 1189105-89-2 | |

| Physical State | Solid (Off-white to pale yellow) | |

| Solubility | DMSO, DCM, Chloroform | Low solubility in water/alcohols. |

Structural Analysis

The electrophilic nature of the C4 position is enhanced by the electron-withdrawing nitrogen atom of the pyridine ring. The C8-fluorine atom exerts an inductive withdrawing effect (-I), which slightly deactivates the benzene ring but protects the metabolically vulnerable C8 position from oxidation.

Synthetic Methodology

Core Directive: This protocol avoids the low-yielding direct bromination of quinoline. Instead, it utilizes a de novo ring construction followed by functional group interconversion, ensuring regiochemical fidelity.

Retrosynthetic Analysis

The most robust route disconnects the C4-Br bond to a C4-OH (tautomer of the quinolone), which is derived from the cyclization of 2-fluoroaniline and a benzoylacetate derivative.

Pathway:

-

Condensation: 2-Fluoroaniline + Ethyl benzoylacetate

Enamine intermediate. -

Conrad-Limpach Cyclization: Thermal closure

8-Fluoro-2-phenylquinolin-4(1H)-one. -

Aromatization/Bromination: Reaction with Phosphorus Oxybromide (POBr₃).[2]

Detailed Experimental Protocol

Step 1: Synthesis of 8-Fluoro-2-phenylquinolin-4(1H)-one

-

Reagents: 2-Fluoroaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Acetic acid (cat.), Ethanol (Solvent), Diphenyl ether (Dowtherm A).

-

Procedure:

-

Reflux 2-fluoroaniline and ethyl benzoylacetate in ethanol with catalytic acetic acid for 4 hours.

-

Evaporate solvent to yield the crude enamine (ethyl 3-((2-fluorophenyl)amino)-3-phenylacrylate).

-

Critical Step: Add the crude enamine dropwise to boiling Diphenyl ether (250°C). Rapid addition is crucial to favor kinetic cyclization over polymerization.

-

Heat for 30 minutes. Cool to room temperature.

-

Precipitate the product by adding hexane. Filter and wash with diethyl ether to remove high-boiling solvent.

-

Yield: ~70-80% (Off-white solid).

-

Step 2: Conversion to 4-Bromo-8-fluoro-2-phenylquinoline[1]

-

Reagents: 8-Fluoro-2-phenylquinolin-4(1H)-one (1.0 eq), Phosphorus Oxybromide (POBr₃, 1.5 eq), Toluene (anhydrous).

-

Procedure:

-

Suspend the quinolone in anhydrous toluene under nitrogen atmosphere.

-

Add POBr₃ in portions (Exothermic!). Note: POBr₃ is preferred over PBr₅ to minimize side reactions.

-

Reflux the mixture at 110°C for 2-3 hours. Monitor by TLC (formation of a less polar spot).

-

Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO₃ mixture. Caution: Violent hydrolysis of excess POBr₃.

-

Extract with Dichloromethane (DCM) (3x). Dry organics over MgSO₄.

-

Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Visualized Workflow (DOT)

Figure 1: Step-wise synthetic pathway from aniline precursors to the final brominated scaffold.

Structural Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following spectral data confirms the structure.

Proton NMR (¹H NMR)

-

Solvent: CDCl₃

-

Key Signals:

- 8.1-8.2 ppm (s, 1H): H3 proton of the quinoline ring. This singlet is diagnostic; it confirms the lack of substitution at C3 and the presence of the phenyl group at C2.

- 7.4-7.6 ppm (m, Multiplet): Overlapping signals from the phenyl ring and the quinoline H5/H6/H7 protons.

-

Coupling: H7 will show coupling to the F8 atom (

), typically appearing as a distorted triplet or doublet of doublets.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observation: The spectrum must show two peaks of nearly equal intensity separated by 2 mass units.

-

[M+H]⁺ (⁷⁹Br): 302.0

-

[M+H]⁺ (⁸¹Br): 304.0

-

-

This 1:1 isotopic signature is the definitive confirmation of successful bromination.

Medicinal Chemistry Applications

The 4-bromo-8-fluoro-2-phenylquinoline scaffold is a versatile template.

Structure-Activity Relationship (SAR) Logic

-

C4-Position (Bromine): Acts as a leaving group for

reactions (with strong nucleophiles) or Pd-catalyzed couplings. This allows the introduction of solubilizing groups like morpholine, piperazine, or complex heteroaromatics. -

C8-Position (Fluorine):

-

Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the electron-rich C8 position.

-

Conformation: The small size of fluorine (Van der Waals radius ~1.47 Å) minimizes steric clash while altering the pKa of the quinoline nitrogen.

-

-

C2-Position (Phenyl): Provides a hydrophobic anchor, often occupying a lipophilic pocket in target proteins (e.g., NK3 receptors, GPCRs).

Functionalization Workflow

Figure 2: Functionalization potential and SAR implications of the scaffold.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Risk: Halogenated quinolines can be sensitizers.

-

Precaution: Handle in a fume hood. The precursor POBr₃ reacts violently with water to release HBr gas; quench reactions cautiously at low temperatures.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54598973, 4-Bromo-8-fluoro-2-phenylquinoline. Retrieved from [Link]

-

Gao, W., et al. (2018). Synthesis of 4-bromo-quinoline derivatives using TMSBr.[3] Google Patents CN109096185A. Retrieved from

-

Al-Qahtani, A.A., et al. (2013). Synthesis of Polysubstituted Analogues of 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry. Retrieved from [Link]

-

BuyersGuideChem. Supplier and CAS Data for 1189105-89-2.[1][4] Retrieved from [Link][3]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 4. buyersguidechem.com [buyersguidechem.com]

Methodological & Application

Synthesis of 4-Bromo-8-fluoro-2-phenylquinoline from 2-fluoroaniline

Abstract

This application note details a robust, three-step protocol for the synthesis of 4-Bromo-8-fluoro-2-phenylquinoline starting from 2-fluoroaniline . The method utilizes a modified Conrad-Limpach approach to construct the quinoline core via a N-(2-fluorophenyl)-3-oxo-3-phenylpropanamide intermediate, followed by cyclization in polyphosphoric acid (PPA). The final functionalization employs phosphorus oxybromide (POBr₃) to effect a nucleophilic aromatic substitution of the 4-hydroxy tautomer. This scaffold is a critical pharmacophore in the development of NK3 receptor antagonists and antimalarial agents.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical fidelity. By using 2-fluoroaniline, the ortho-fluorine substituent blocks one potential cyclization site, forcing ring closure at the unsubstituted ortho-carbon. This guarantees the formation of the 8-fluoro isomer exclusively.

-

Step 1 (Condensation): Thermal reaction of 2-fluoroaniline with ethyl benzoylacetate to form the acyclic amide.

-

Step 2 (Cyclization): Acid-mediated intramolecular electrophilic aromatic substitution (Friedel-Crafts type) using PPA to close the ring, yielding 8-fluoro-2-phenylquinolin-4(1H)-one.

-

Step 3 (Functionalization): Deoxybromination using POBr₃ to install the bromine at the C4 position.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quinoline core.

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-3-oxo-3-phenylpropanamide

This step relies on the thermal elimination of ethanol to drive amide formation. High-boiling non-polar solvents are used to facilitate azeotropic removal of ethanol if a Dean-Stark trap is employed, though direct fusion or open reflux is often sufficient.

Reagents:

-

2-Fluoroaniline (1.0 eq)

-

Ethyl benzoylacetate (1.1 eq)

-

Xylene (Solvent, 5 mL/g of amine)

Protocol:

-

Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (topped with a reflux condenser) with 2-fluoroaniline (11.1 g, 100 mmol) and ethyl benzoylacetate (21.1 g, 110 mmol) in xylene (50 mL).

-

Heat the reaction mixture to vigorous reflux (bath temp ~150°C).

-

Monitor the collection of ethanol in the trap. Continue reflux for 4–6 hours until TLC indicates consumption of the aniline.

-

Cool the mixture to room temperature (RT). The product often crystallizes directly from the solution upon cooling.

-

If solid forms, filter and wash with cold hexanes. If no solid forms, concentrate the xylene under reduced pressure and recrystallize the residue from ethanol/hexane.

-

Yield Target: 85–90% (Off-white solid).

Step 2: Cyclization to 8-Fluoro-2-phenylquinolin-4(1H)-one

The cyclization is the critical step. Polyphosphoric acid (PPA) acts as both solvent and Lewis acid catalyst.

Reagents:

-

Amide Intermediate (from Step 1)[1]

-

Polyphosphoric Acid (PPA) (10 g per g of substrate)

Protocol:

-

Place PPA (100 g) in a beaker or wide-mouth flask and heat to 100°C to lower viscosity.

-

Add the amide intermediate (10 g) portion-wise with mechanical stirring (PPA is too viscous for magnetic stirring).

-

Increase temperature to 120–130°C . Maintain for 2 hours.

-

Note: The mixture will turn deep yellow/orange. Do not exceed 140°C to avoid charring.

-

-

Quench: Allow the mixture to cool to ~80°C, then slowly pour it into crushed ice (500 g) with vigorous stirring. The PPA must hydrolyze; this is exothermic.

-

Stir the aqueous suspension for 1 hour until a fine precipitate forms.

-

Neutralize the suspension to pH ~7–8 using 50% NaOH or solid Na₂CO₃ .

-

Filter the solid, wash extensively with water, and dry in a vacuum oven at 60°C.

-

Yield Target: 75–80% (Tan/Yellow solid).

Step 3: Synthesis of 4-Bromo-8-fluoro-2-phenylquinoline

Substitution of the 4-hydroxyl group (tautomeric with the quinolone) is achieved using phosphorus oxybromide.

Reagents:

-

8-Fluoro-2-phenylquinolin-4(1H)-one (1.0 eq)

-

Phosphorus Oxybromide (POBr₃) (2.5 eq)

-

Anhydrous Toluene (or 1,2-Dichloroethane)

Protocol:

-

Safety Warning: POBr₃ is corrosive and moisture-sensitive. Handle in a fume hood.

-

In a dry 2-neck flask under nitrogen, suspend the quinolinone (5.0 g, 20.9 mmol) in anhydrous toluene (50 mL).

-

Add POBr₃ (15.0 g, 52.3 mmol) in one portion.

-

Heat the mixture to reflux (110°C). The solid will dissolve as the reaction proceeds.

-

Reflux for 3 hours. Monitor by TLC (the bromo-product is significantly less polar than the starting material).

-

Quench: Cool to RT. Pour the reaction mixture carefully onto ice/water (200 mL). Caution: Hydrolysis of excess POBr₃ releases HBr gas.

-

Basify the aqueous layer with saturated NaHCO₃ to pH 8.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: 70–75% (White/Pale yellow needles).

Data Summary & Specifications

| Parameter | Step 1 (Amide) | Step 2 (Quinolone) | Step 3 (Bromo-quinoline) |

| Appearance | Off-white crystalline solid | Tan/Yellow powder | Pale yellow needles |

| Melting Point | 104–106°C | >250°C (dec.) | 110–112°C |

| Key 1H NMR Signal | Amide NH (~10.5 ppm) | Quinoline NH (~11-12 ppm) | Loss of NH, aromatic shift |

| Mass Spec (ESI) | [M+H]+ = 258.1 | [M+H]+ = 240.1 | [M+H]+ = 302.0 / 304.0 |

Mechanism of Action (Cyclization)

The cyclization step in PPA follows a Friedel-Crafts hydroxyalkylation/dehydration mechanism. The acid protonates the ketone carbonyl, activating it for nucleophilic attack by the phenyl ring.

Figure 2: Simplified mechanistic flow of the PPA-mediated cyclization.

Troubleshooting & Critical Parameters

-

Regioselectivity: The presence of the fluorine at position 2 of the aniline (position 8 in quinoline) prevents cyclization at that carbon. No 6-fluoro isomer is observed.

-

Moisture Control (Step 3): POBr₃ degrades rapidly in moist air. Use fresh reagents and dry solvents to prevent low yields and formation of phosphoric acid byproducts.

-

PPA Handling: PPA is extremely viscous at room temperature. Always heat to >80°C before attempting to pour or stir. Mechanical stirring is required for scales >5g.

References

-

Preparation of 2-phenyl-4-quinolones

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of beta-keto esters with aromatic amines.Journal of the American Chemical Society, 70(7), 2402–2404. Link

-

-

Bromination with POBr3

- General Quinoline Synthesis Review: Kouzi, S. A. (2002). Strategies for the Synthesis of Quinolines.Current Organic Chemistry, 6(15).

-

Specific Fluorine Regiochemistry

-

Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new fluoro-substituted quinoline derivatives.Journal of Saudi Chemical Society, 14(2), 203-208. Link

-

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Bromo-8-fluoro-2-phenylquinoline

[1]

Introduction & Strategic Rationale

The 4-Bromo-8-fluoro-2-phenylquinoline scaffold represents a convergence of three critical structural features in medicinal chemistry:

-

The Quinoline Core: A privileged pharmacophore found in antimalarials, kinase inhibitors (e.g., Lenvatinib), and antibacterial agents.[1]

-

The 8-Fluoro Substituent: A metabolic blocker that prevents oxidative metabolism at the electron-rich 8-position while modulating the pKa of the quinoline nitrogen.

-

The 2-Phenyl Group: Provides pi-stacking opportunities and rigidifies the binding conformation.

The Synthetic Challenge

While 4-bromoquinolines are generally reactive toward oxidative addition due to the electron-deficient pyridine ring, this specific substrate presents unique challenges:

-

Electronic Deactivation: The 2-phenyl group conjugates with the ring system, potentially altering the electron density at the C4-Br bond.

-

Protodebromination: Electron-deficient heterocycles are prone to reductive debromination (replacing -Br with -H) rather than coupling, especially if the transmetallation step is slow.[1]

-

Hydrolytic Instability: The C4 position in quinolines is susceptible to hydrolysis (forming the quinolone) under harsh basic conditions.[1]

This guide presents two validated protocols: Method A (Robust/Cost-Effective) for standard aryl boronic acids, and Method B (High-Performance) for sterically hindered or heteroaryl boronic acids.[1]

Mechanistic Insight & Reaction Design

The success of this coupling relies on balancing the rate of Oxidative Addition (OA) against the rate of Transmetallation (TM) .[1]

-

Oxidative Addition: The C4-Br bond is activated by the adjacent ring nitrogen. The 8-F substituent exerts an inductive withdrawing effect (-I), which theoretically increases the electrophilicity of the ring, facilitating OA.[1]

-

Transmetallation: This is often the rate-determining step. We utilize bases that facilitate the formation of the reactive boronate species without triggering hydrolysis of the quinoline.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on the coupling partner.

Figure 1: Decision tree for selecting the optimal catalytic system based on boronic acid sterics and electronics.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered electron-rich partners.[1]

Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst.[1] The bidentate dppf ligand prevents catalyst decomposition and promotes reductive elimination. Dioxane/Water is the classic solvent system ensuring solubility of both the lipophilic quinoline and the inorganic base.

Materials:

-

Substrate: 4-Bromo-8-fluoro-2-phenylquinoline (1.0 equiv)[1]

-

Boronic Acid: 1.2 – 1.5 equiv[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent & Catalyst: Add the degassed Dioxane/Water mixture (0.1 M concentration relative to substrate).[1] Add the Pd catalyst quickly under a counter-flow of inert gas.

-

Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm).

-

Monitoring: Check by LC-MS at 2 hours. If starting material remains, add 0.3 equiv boronic acid and continue heating.[1]

-

Workup: Cool to RT. Dilute with EtOAc and wash with Brine.[3] Dry over Na2SO4.[1][3]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (Buchwald G3)

Best for: 2-Pyridyl boronic esters, ortho-substituted aryls, and electron-deficient partners.[1]

Rationale: XPhos Pd G3 is a precatalyst that rapidly generates the active mono-ligated Pd(0) species.[1] The bulky, electron-rich XPhos ligand facilitates oxidative addition into the challenging C-Br bond while preventing catalyst poisoning by heteroatoms (like the quinoline nitrogen).[1]

Materials:

-

Substrate: 4-Bromo-8-fluoro-2-phenylquinoline (1.0 equiv)[1]

-

Boronic Ester: 1.5 equiv (Pinacol esters preferred for stability)[1]

-

Catalyst: XPhos Pd G3 (2-4 mol%)[1]

-

Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv)[1]

-

Solvent: THF : Water (10:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: Charge the vial with substrate, boronic ester, and XPhos Pd G3.

-

Solvent Prep: Prepare a 0.5 M aqueous solution of K3PO4.[1] Degas this solution and the THF separately.

-

Addition: Add THF to the solids, followed by the aqueous K3PO4.

-

Reaction: Heat to 60°C (Gentler heat prevents protodebromination of sensitive intermediates).

-

Completion: Reaction is typically complete within 1-4 hours.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common failure modes.

| Failure Mode | Symptom (LC-MS) | Root Cause | Corrective Action |

| Protodebromination | Mass = [M-Br+H] (Replacement of Br with H) | Transmetallation is too slow; Hydride source present.[1] | Switch to Method B (faster catalyst). Use anhydrous solvent for the organic portion. Lower temp to 60°C. |

| Homocoupling | Dimer of Boronic Acid observed | Oxidation of Boronic Acid by O2. | Rigorous degassing is required.[1] Ensure Argon blanket during reaction.[1] |

| No Reaction | Only SM peaks visible | Catalyst poisoning or oxidative addition failure. | Switch to SPhos Pd G3 or Pd(tBu3P)2 .[1] Ensure 8-F isn't causing steric clash (unlikely). |

| Hydrolysis | Formation of Quinolone (M-Br+OH) | Base is too strong/hydroxide concentration too high.[1] | Use K3PO4 or CsF instead of Carbonates. Reduce water ratio. |

References

-

General Suzuki Coupling of 4-Bromoquinolines: BenchChem Application Notes. "Suzuki-Miyaura Coupling with Brominated Quinolines."[1][3][4] (Derived from search context 1.1)

-

Mechanistic Studies on Pd-Catalyzed Couplings: Myers, A. G. et al.[1][5] "The Suzuki Reaction - Research Group Notes." Harvard University.[1] (Derived from search context 1.8)

-

Use of Buchwald Precatalysts (G3/G4): Sigma-Aldrich Technical Guides. "User Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit." (Derived from search context 1.5)

-

Reactivity of Fluoro-substituted Heterocycles: ResearchGate Publications. "Suzuki‐Miyaura coupling of 4‐bromo‐substituted heterocycles."[2][4][6][7] (Derived from search context 1.2)

-

Nobel Prize Context on Palladium Catalysis: NobelPrize.org.[1] "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1][3][5][7][8][9][10][11][12][13] (Derived from search context 1.10)

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikm.org.my [ikm.org.my]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. air.unimi.it [air.unimi.it]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. nobelprize.org [nobelprize.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: Regioselective Bromination of 8-Fluoro-2-phenylquinoline

Abstract & Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties.[1][2] The introduction of a bromine atom onto the quinoline ring serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery.[3][4] This application note provides a detailed, field-tested protocol for the regioselective electrophilic bromination of 8-fluoro-2-phenylquinoline. We will delve into the mechanistic rationale for the reaction's selectivity, provide a step-by-step experimental procedure using N-Bromosuccinimide (NBS), and outline methods for product validation. The protocol is designed to be robust, reproducible, and adaptable for professionals engaged in synthetic and medicinal chemistry.

Mechanistic Rationale & Regioselectivity

The bromination of 8-fluoro-2-phenylquinoline is an electrophilic aromatic substitution (SEAr) reaction.[5] The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity.[6][7][8] The position of bromination (regioselectivity) is dictated by the combined electronic effects of the substituents already present on the quinoline core.

-

The Quinoline Nucleus: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring (positions C3, C4). Substitution is therefore strongly favored on the benzenoid ring (positions C5, C6, C7).

-

Fluorine at C8: The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect), which deactivates the ring. However, it is also electron-donating through resonance (+M effect) by sharing its lone pairs. This resonance effect directs incoming electrophiles to the ortho (C7) and para (C5) positions.[9]

-

Phenyl Group at C2: This group has a minor deactivating effect on the quinoline core for this reaction but does not significantly influence the regioselectivity on the distant benzenoid ring.

Predictive Analysis: Considering these factors, the incoming electrophile (Br⁺) will be directed to the positions activated by the 8-fluoro substituent. The C8 position is blocked. The primary positions for attack are therefore C5 (para to the fluorine) and C7 (ortho to the fluorine). In many quinoline systems, substitution at C5 is sterically and electronically favored over C7.[2] Therefore, the anticipated major product of this reaction is 5-bromo-8-fluoro-2-phenylquinoline .

Reaction Scheme Diagram

Caption: Predicted reaction scheme for the bromination of 8-fluoro-2-phenylquinoline.

Detailed Experimental Protocol

This protocol details a procedure for the mono-bromination of 8-fluoro-2-phenylquinoline on a 1.0 mmol scale. N-Bromosuccinimide (NBS) is used as it is a reliable and safer alternative to elemental bromine.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| 8-Fluoro-2-phenylquinoline | >98% | (e.g., Sigma) | 223.25 | 223 mg | 1.0 | 1.0 |

| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | (e.g., Aldrich) | 177.98 | 214 mg | 1.2 | 1.2 |

| Dichloromethane (DCM), CH₂Cl₂ | Anhydrous, >99.8% | (e.g., Acros) | 84.93 | 10 mL | - | - |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | (e.g., Fisher) | 158.11 | 10 mL (10% aq.) | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | (e.g., VWR) | 84.01 | 10 mL | - | - |

| Brine (Saturated NaCl) | ACS Reagent | (e.g., VWR) | 58.44 | 10 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | (e.g., Fisher) | 120.37 | ~1-2 g | - | - |

| Silica Gel | 230-400 mesh | (e.g., SiliCycle) | - | As needed | - | - |

Equipment

-

100 mL Round-bottom flask with stir bar

-

Septa and nitrogen inlet

-

Glass funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 8-fluoro-2-phenylquinoline (223 mg, 1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (214 mg, 1.2 mmol) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.[11][12]

-

Eluent System: A starting point for TLC is 9:1 Hexanes:Ethyl Acetate.

-

Visualization: UV light (254 nm). The product spot should have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

-

-

Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution (10 mL) to quench any unreacted NBS. Stir for 5 minutes until the organic layer is colorless.

-

Work-up & Extraction:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and rinse the solid with a small amount of dichloromethane.

-

-

Concentration: Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Elution Gradient: A gradient of 0% to 10% Ethyl Acetate in Hexanes is recommended to isolate the desired product.

-

Collect fractions and combine those containing the pure product as determined by TLC.

-

-

Final Product: Concentrate the pure fractions under reduced pressure to yield 5-bromo-8-fluoro-2-phenylquinoline as a white to pale yellow solid. Determine the final yield and proceed to characterization.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are essential:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR should show a characteristic splitting pattern for the quinoline core, and the disappearance of the signal for H-5 and the appearance of new aromatic signals consistent with the proposed structure.

-

Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For C₁₅H₉BrFN, the expected [M]⁺ and [M+2]⁺ peaks would be around m/z 301.0 and 303.0.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95%.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 5-bromo-8-fluoro-2-phenylquinoline.

Safety & Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is appropriate).

-

Fume Hood: All manipulations should be performed in a certified chemical fume hood.

-

Reagent Handling:

-

N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored in a cool, dark place.

-

Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhaling vapors and ensure proper ventilation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Benchchem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. 11

-

Benchchem. (2025). A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines. 12

-

Yu, M., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Royal Society of Chemistry. Link

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Link

-

Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. Link

-

LibreTexts Chemistry. (2023). Electrophilic Aromatic Substitution. Link

-

Zemtsova, M.N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Link

-

Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Link

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Link

-

Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Link

-

ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Link

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Link

-

Benchchem. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs. Link

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Link

-

RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Link

-

OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Link

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Link

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Link

-

Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Link

-

PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Link

-

National Center for Biotechnology Information. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Link

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Link

-

RSC Publishing. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-Bromo-8-fluoro-2-phenylquinoline as a High-Performance OLED Intermediate

[1]

Executive Summary

This guide details the synthesis, characterization, and application of 4-Bromo-8-fluoro-2-phenylquinoline (BF-PQ).[1] This fluorinated heterocycle serves as a critical scaffold in the development of phosphorescent organic light-emitting diodes (PhOLEDs).[1]

The 8-fluoro substituent is strategically positioned to introduce steric hindrance and lower the Highest Occupied Molecular Orbital (HOMO) energy level, enhancing the oxidative stability of derived Iridium(III) complexes. The 4-bromo handle provides a versatile site for Pd-catalyzed cross-coupling, allowing for the attachment of hole-transporting moieties (e.g., carbazoles) or the extension of

Material Science Context: Why this Molecule?

In the design of red and orange phosphorescent emitters, 2-phenylquinoline is a standard ligand.[1] However, unsubstituted ligands often suffer from self-quenching and insufficient color purity.[1]

Mechanistic Advantages[2][3]

-

HOMO/LUMO Tuning: The electron-withdrawing nature of the fluorine atom at the C8 position stabilizes the HOMO level.[1] In Ir(III) complexes, this results in a hypsochromic shift (blue-shift) relative to the non-fluorinated analog, allowing for precise color coordinate tuning (CIE x,y).

-

Steric Protection: The C8-Fluorine atom provides steric bulk near the metal center when chelated, suppressing intermolecular interactions that lead to triplet-triplet annihilation (TTA) at high current densities.[1]

-

Functionalization Handle: The C4-Bromine is a "reactive gateway."[1] Unlike the stable phenyl ring, the C4-Br bond is highly susceptible to oxidative addition by Palladium catalysts, enabling the synthesis of "Host" materials via Suzuki-Miyaura coupling.[1]

Protocol A: Synthesis of 4-Bromo-8-fluoro-2-phenylquinoline[1]

Prerequisites: All reactions must be performed under an inert nitrogen atmosphere using anhydrous solvents.

Step 1: Condensation and Cyclization (Conrad-Limpach Approach)

Reaction: 2-Fluoroaniline + Ethyl Benzoylacetate

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents:

-

2-Fluoroaniline (11.1 g, 100 mmol)

-

Ethyl benzoylacetate (19.2 g, 100 mmol)

-

Acetic acid (glacial, catalytic amount)

-

Solvent: Toluene (200 mL) or Diphenyl ether (for thermal cyclization).

-

-

Procedure:

-

Mix aniline and ester in toluene with catalytic acid.[1] Reflux for 12 hours, removing water via the Dean-Stark trap to form the enamine intermediate.[1]

-

Critical Step: Evaporate toluene.[1] Dissolve the residue in Diphenyl ether (100 mL) and heat rapidly to 250°C for 1 hour to induce thermal cyclization.

-

Workup: Cool to room temperature. Add hexane (300 mL) to precipitate the product. Filter the off-white solid (8-Fluoro-2-phenylquinolin-4(1H)-one).[1]

-

Yield Target: >70%.

-

Step 2: Bromination via POBr

Reaction: 8-Fluoro-2-phenylquinolin-4(1H)-one + POBr

-

Setup: 250 mL two-neck flask, reflux condenser, caustic scrubber (to trap HBr).

-

Reagents:

-

Intermediate from Step 1 (10 g)

-

Phosphorus oxybromide (POBr

, 1.2 equiv) -

Solvent: Anhydrous Toluene or 1,2-Dichloroethane.[1]

-

-

Procedure:

-

Workup (Safety Critical):

QC Specifications (Table 1)

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | > 98.5% | HPLC (254 nm) |

| Water Content | < 0.1% | Karl Fischer |

| 1H NMR | Consistent with structure (d-DMSO) | 400 MHz NMR |

| Melting Point | 115°C - 118°C (Derivative dependent) | DSC |

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway from commercially available precursors to the brominated intermediate.[1]

Protocol B: Application in OLED Materials

This intermediate is primarily used in two pathways: Ligand Synthesis (for Emitters) or Host Material Synthesis.

Pathway 1: Synthesis of Ir(III) Emitter Precursor (The Dimer)

Objective: Create the chloro-bridged dimer

-

Reagents:

-

Procedure:

-

Result: A red/orange powder used to synthesize heteroleptic Ir(III) complexes.[1]

Pathway 2: Synthesis of Host Materials (Suzuki Coupling)

Objective: Attach a Carbazole hole-transport unit to the C4 position.[1]

-

Reagents:

-

Procedure:

-

Outcome: A bipolar host material combining electron-transporting (Quinoline) and hole-transporting (Carbazole) units.[1]

Visualization: OLED Application Logic

Figure 2: Divergent application pathways for the intermediate in creating emitters vs. host materials.[1]

Troubleshooting & Critical Parameters

-

Issue: Incomplete Bromination.

-

Issue: Low Yield in Cyclization.

-

Issue: Debromination during Suzuki Coupling.

-

Cause: Overheating or excess hydride sources.[1]

-

Fix: Strictly control temperature (90°C) and ensure high-purity Argon/Nitrogen sparging.

-

References

-

Synthesis of 4-Bromoquinolines: Al-Qahtani, A.A., et al. "Synthesis of Polysubstituted Analogues of 4-Methyl-2-phenylquinoline."[1] Asian Journal of Chemistry, vol. 25, no. 11, 2013.

-

Ir(III) Complex Synthesis: Kim, J., et al. "Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes." Dyes and Pigments, vol. 120, 2015.

-

Fluorine Substitution Effects: Qiao, J., et al. "Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives." Organometallics, vol. 25, no. 15, 2006.[1]

-

General Bromination Protocol: "Synthesis of 4-Bromoisoquinoline." PrepChem, 2024.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving yield of 4-Bromo-8-fluoro-2-phenylquinoline synthesis

Welcome to the Technical Support Center for Advanced Quinoline Synthesis. This guide is specifically engineered for scientists and drug development professionals looking to optimize the yield of 4-Bromo-8-fluoro-2-phenylquinoline .

Synthesizing halogenated quinolines with specific regiochemistry often presents significant hurdles, particularly when dealing with the electron-withdrawing nature of the 8-fluoro substituent. To address these challenges, we have structured this guide around the two primary synthetic methodologies used in modern medicinal chemistry: the Traditional Deoxybromination Route and the Modern Cascade Cyclization Route .

Visualization of Synthetic Workflows

Fig 1. Comparison of Traditional POBr3 and Modern TMSBr Cascade Synthetic Routes.

Quantitative Data: Method Comparison

Before selecting a troubleshooting path, review the baseline parameters and expected yields for both methodologies.

| Parameter | Traditional Route (POBr3/DMF) | Modern Route (TMSBr Cascade) |

| Precursor | 8-Fluoro-2-phenylquinolin-4(1H)-one | o-Propynol phenyl azide derivative |

| Reagent | POBr3 (1.1 - 1.5 equiv) | TMSBr (3.5 equiv) |

| Solvent | Anhydrous DMF | Nitromethane (CH3NO2) |

| Temperature | 0 °C to Room Temperature | 40 °C to 60 °C |

| Reaction Time | 30 - 60 minutes | 1 - 2 hours |

| Typical Yield | 80% - 88% | 46% - 50% (due to F-atom deactivation) |

Section 1: Traditional Route (POBr3-Mediated Deoxybromination)

This classical approach converts a 4-quinolone (or 4-hydroxyquinoline tautomer) into the corresponding 4-bromoquinoline. While highly reliable, it is prone to moisture-induced failure and isolation trapping.

Self-Validating Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 8-fluoro-2-phenylquinolin-4(1H)-one (1.0 equiv) and anhydrous DMF (0.5 M). Purge the system with inert nitrogen[1].

-

Activation: Cool the mixture to 0 °C in an ice bath. Slowly add POBr3 (1.5 equiv) dropwise over 10 minutes.

-

Causality: DMF is not merely a solvent; it reacts with POBr3 to generate a highly electrophilic Vilsmeier-Haack-type bromoiminium intermediate. The low temperature prevents this highly exothermic formation from degrading the solvent.

-

-

Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes.

-

Validation Checkpoint: The reaction mixture must transition into a distinct reddish suspension[1]. If the solution remains clear or turns pale yellow, the Vilsmeier intermediate has not formed, likely due to degraded POBr3.

-

-

Quenching & Basification: Quench the reaction by pouring it over crushed ice. Stir for 30 minutes, then strictly adjust the pH to ~10 using saturated aqueous sodium bicarbonate (NaHCO3)[1].

-

Causality: The reaction generates hydrobromic acid (HBr), which protonates the quinoline nitrogen to form a highly water-soluble salt. Basification ensures the product is fully free-based for organic extraction.

-

-

Isolation: Extract with ethyl acetate (2 x 100 mL), dry over anhydrous Na2SO4, and purify via silica gel chromatography (DCM/Methanol gradient)[1].

Troubleshooting FAQs (Traditional Route)

Q: Why is my yield stalling at <50% with significant starting material remaining? A: The most common cause is moisture in the DMF. POBr3 is highly sensitive to water and will rapidly hydrolyze into hydrobromic acid and phosphoric acid, completely neutralizing its brominating capacity[2]. Ensure your DMF is strictly anhydrous and stored over molecular sieves.

Q: TLC shows complete conversion, but my isolated yield is poor after extraction. Where is my product? A: You have likely trapped your product in the aqueous layer as a hydrobromide salt. If your aqueous quench was not basified to at least pH 10, the 4-bromo-8-fluoro-2-phenylquinoline will not partition effectively into the ethyl acetate layer[1]. Re-extract your aqueous layer after verifying the pH.

Section 2: Modern Route (TMSBr-Promoted Cascade Cyclization)

This modern methodology constructs the quinoline core and installs the bromine atom simultaneously from an o-propynol phenyl azide precursor. It is highly elegant but highly sensitive to the electronic effects of the aromatic substituents.

Self-Validating Protocol

-

Preparation: Dissolve the specific o-propynol phenyl azide precursor in anhydrous nitromethane (CH3NO2, 0.2 M) at room temperature[3].

-

Reagent Addition: Add Trimethylsilyl bromide (TMSBr, 3.5 equiv) in one portion.

-

Causality: TMSBr acts a dual-role reagent: it serves as a Lewis acid to promote the cascade cyclization and as the nucleophilic bromide source for the final C4-bromination[4].

-

-

Cyclization: Heat the reaction mixture to 60 °C for 1–2 hours.

-

Validation Checkpoint: Monitor via TLC. The disappearance of the azide starting material should coincide with the evolution of nitrogen gas (N2 extrusion). If bubbling is not observed, the cyclization has stalled.

-

-

Isolation: Concentrate the mixture in vacuo and purify directly via column chromatography (petroleum ether/ethyl acetate)[4].

Troubleshooting FAQs (Modern Route)

Q: Why does my 8-fluoro derivative give a significantly lower yield (~46%) compared to literature yields for electron-rich quinolines (>80%)? A: This is a documented mechanistic limitation. The cascade cyclization relies on the nucleophilic attack of the azide onto the activated alkyne. The 8-fluoro substituent exerts a strong electron-withdrawing inductive effect, which destabilizes the transition state and slows down the cyclization[4]. Substrates with electron-poor groups (F, Cl, Br) inherently yield less than those with electron-donating groups (OMe, Me)[4].

Q: How can I optimize the conditions to compensate for this electronic deactivation? A: You must force the kinetics. First, ensure you are using exactly 3.5 equivalents of TMSBr; lower loadings will fail to push the deactivated system to completion[3]. Second, strictly use nitromethane (CH3NO2) as the solvent. Nitromethane has a high dielectric constant which stabilizes the highly polar, destabilized cationic intermediates formed during the cascade of the fluorinated substrate[3].

Logical Troubleshooting Diagnostics

Fig 2. Logical troubleshooting tree for low synthesis yields.

References

- Source: chemicalbook.

- Source: mdpi.

- Source: manac-inc.co.

- Source: mdpi-res.

Sources

- 1. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 3. mdpi-res.com [mdpi-res.com]

- 4. mdpi.com [mdpi.com]

Troubleshooting solubility issues of 4-Bromo-8-fluoro-2-phenylquinoline in DMSO

Technical Support Center: Troubleshooting DMSO Solubility for 4-Bromo-8-fluoro-2-phenylquinoline

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of complex, heavily substituted heterocyclic compounds. 4-Bromo-8-fluoro-2-phenylquinoline (CAS: 1189105-89-2) [1] presents a unique physicochemical challenge. While quinoline derivatives generally dissolve appreciably in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[2], the addition of heavy halogens (bromine and fluorine) and a bulky phenyl group significantly increases the molecule's lipophilicity and crystal lattice energy.

This guide is designed to move beyond basic "trial and error." Here, we explore the thermodynamic causality behind these solubility issues and provide self-validating protocols to ensure your compound is fully dissolved and biologically available for your assays.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my 4-Bromo-8-fluoro-2-phenylquinoline failing to dissolve completely in 100% DMSO at room temperature? The Causality: The insolubility stems from the high thermodynamic stability of the compound's crystal lattice. The planar quinoline core and the phenyl ring promote strong intermolecular π-π stacking. Furthermore, the highly electronegative fluorine and the large, polarizable bromine atom create strong dipole-dipole interactions between adjacent molecules. While DMSO is an excellent hydrogen-bond acceptor with a large dipole moment[3], the enthalpy of solvation must overcome these strong intermolecular forces. If the solvation entropy is insufficient at room temperature, the compound will remain as a suspension.

Q2: How can I use temperature and sonication to force dissolution without degrading the compound? The Causality: Heating increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium towards dissolution. Enthalpy-entropy compensation plays a major role in the interaction and solvation of quinoline derivatives in DMSO solutions[4]. Furthermore, the solubility of quinoline derivatives in DMSO is highly temperature-dependent; significant drops in solubility are observed as temperatures approach 20°C (near DMSO's freezing point)[5]. The Solution: Heat the DMSO suspension in a water bath at 37°C to 45°C for 10 minutes, interspersed with 5-minute cycles in an ultrasonic bath to provide mechanical cavitation that breaks apart the crystal lattice.

Q3: My compound dissolves in 100% DMSO but precipitates immediately when diluted into an aqueous biological buffer. How do I prevent this? The Causality: This is a classic "solvent shift" precipitation. When the DMSO stock is added to water, the hydrophobic quinoline is rapidly desolvated because water preferentially hydrogen-bonds with DMSO. The Solution:

-

Keep the final DMSO concentration strictly ≤1% for cell assays[6].

-

Employ a co-solvent cascade. Pre-dilute the DMSO stock with a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG-400) before introducing it to the aqueous buffer.

-

If co-solvents fail, formulate the compound into a liposomal nanocarrier. The roughly planar geometry of hydrophobic quinolines allows them to easily fit inside lipid bilayers with minimal distortion of the lipid packing, effectively overcoming the aqueous solubility obstacle[7].

Part 2: Troubleshooting Workflow Visualization

Step-by-step troubleshooting workflow for resolving DMSO and aqueous solubility issues.

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its validation mechanism. The following methodologies incorporate built-in verification steps to ensure empirical confidence.

Protocol 1: Standardized Preparation of a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh 3.02 mg of 4-Bromo-8-fluoro-2-phenylquinoline (MW: 302.14 g/mol ) into a sterile, solvent-resistant microcentrifuge tube.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Thermal-Kinetic Disruption: Vortex the mixture for 30 seconds. Place the tube in an ultrasonic water bath set to 40°C for 10 minutes.

-

Visual Inspection: Hold the tube against a strong light source. The solution must be completely optically clear.

-

Self-Validation Step (Critical): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet forms, the compound is only suspended, not dissolved. To definitively validate the concentration, extract 10 µL of the supernatant, dilute it in methanol, and measure the UV-Vis absorbance to quantify the exact dissolved molarity against a known standard[8].

Protocol 2: Isothermal Equilibrium Method for Maximum Solubility Determination

The isothermal equilibrium method is the gold standard for determining the exact solubility limit of crystalline quinoline compounds[3].

-

Saturation: Add an excess amount (e.g., 50 mg) of 4-Bromo-8-fluoro-2-phenylquinoline to 1 mL of DMSO in a sealed vial.

-

Equilibration: Incubate the suspension in a thermomixer at a constant 25°C with continuous agitation (800 rpm) for 48 hours.

-

Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to separate the undissolved solid lattice from the saturated solvent.

-

Self-Validation Step: Perform the extraction and HPLC quantification at two different time points (e.g., 48h and 72h). The system is self-validating when the concentration variance between the 48h and 72h time points is less than 5%, confirming that true thermodynamic equilibrium has been achieved.

Part 4: Quantitative Data Summary

To guide your expectations, the table below summarizes the quantitative solubility behaviors of various quinoline derivatives in DMSO and aqueous environments based on recent literature.

| Compound Class / Specific Molecule | Solvent System | Temp (°C) | Observed Solubility / Behavior | Reference |

| Halogenated Quinolines (General) | 100% DMSO | 25°C | Appreciably soluble; stable at RT. | [2] |